molecular formula C9H11BrClNO B1448431 (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride CAS No. 1461704-70-0

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride

Cat. No.: B1448431
CAS No.: 1461704-70-0
M. Wt: 264.54 g/mol
InChI Key: JQVFNSHVPPEZFW-UHFFFAOYSA-N
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Description

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H10BrNO·HCl It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation can produce benzofuran-7-carboxylic acid derivatives .

Scientific Research Applications

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1-benzofuran: The parent compound, lacking the bromine and methanamine groups.

    5-Bromo-2,3-dihydro-1-benzofuran: Similar structure but without the methanamine group.

    (5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanol: Similar structure with a hydroxyl group instead of methanamine.

Uniqueness

(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride is unique due to the presence of both bromine and methanamine groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-6-1-2-12-9(6)7(4-8)5-11;/h3-4H,1-2,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVFNSHVPPEZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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